Choline lactate is a bio-derived, fully biodegradable ionic liquid composed of a cholinium cation and a lactate anion. Unlike traditional solid quaternary ammonium salts, it exists as a viscous liquid at or near room temperature, making it highly valuable as a green solvent, plasticizer, and extraction medium. Its inherent biocompatibility and low toxicity profile drive its procurement for sensitive pharmaceutical formulations, biocatalysis, and advanced biomass fractionation, where conventional volatile organic solvents or harsh halogenated ionic liquids are restricted by environmental and safety regulations [1].
Substituting choline lactate with its most common industrial precursor, choline chloride, often fails in direct solvent or plasticizer applications because choline chloride is a high-melting solid (>300°C) that requires the addition of a hydrogen bond donor to form a usable liquid deep eutectic solvent (DES) [1]. Furthermore, attempting to substitute choline lactate with standard room-temperature ionic liquids, such as imidazolium- or pyridinium-based compounds, introduces severe cytotoxicity and poor biodegradability, rendering them incompatible with downstream biological, pharmaceutical, or green-chemistry workflows where maintaining protein stability and low environmental impact are critical [2].
In the melt processing of native starch, choline lactate functions as a highly efficient liquid plasticizer at processing temperatures (120°C), promoting superior starch chain mobility and melting. In contrast, raw choline chloride remains a solid with a melting point exceeding 300°C, limiting its direct utility as a plasticizer without prior complexation [1].
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Liquid state below 100°C |
| Comparator Or Baseline | Choline chloride (Solid, MP > 300°C) |
| Quantified Difference | >200°C reduction in melting point, enabling direct liquid-phase processing |
| Conditions | Melt processing of native starch at 120°C |
Procurement of the lactate salt eliminates the need for secondary hydrogen bond donors to achieve a liquid state, streamlining polymer and formulation workflows.
When utilized in solvent mixtures for biomass fractionation, the choline lactate system yields exceptionally high-purity lignin. Extractions utilizing choline lactate/lactic acid achieved a lignin purity of 91.17% with only 0.21% residual glucose, outperforming the halogenated choline chloride/lactic acid baseline, which yielded 88.82% purity and higher carbohydrate contamination [1].
| Evidence Dimension | Extracted Lignin Purity |
| Target Compound Data | 91.17% purity, 0.21% residual glucose |
| Comparator Or Baseline | Choline chloride system (88.82% purity, 0.35% residual glucose) |
| Quantified Difference | +2.35% absolute increase in lignin purity and 40% reduction in residual glucose |
| Conditions | Biomass fractionation using corresponding lactic acid solvent treatments |
Higher extraction purities reduce downstream purification costs and improve yields in biorefinery and lignin valorization operations.
Choline lactate demonstrates superior biocompatibility compared to conventional imidazolium-based ionic liquids. In yeast culture studies, media containing choline lactate maintained cellular bioactivity and preserved protein secondary structures, whereas exposure to 1-ethyl-3-methylimidazolium acetate induced significant structural changes and inhibited growth due to its inherent cytotoxicity [1].
| Evidence Dimension | Cellular bioactivity and protein structural integrity |
| Target Compound Data | Maintained bioactivity and native secondary structure |
| Comparator Or Baseline | Imidazolium-based ILs (Induced structural changes and cytotoxicity) |
| Quantified Difference | Complete preservation of biological function vs. structural disruption |
| Conditions | Saccharomyces cerevisiae yeast culture media exposure |
Essential for buyers developing pharmaceutical formulations, biosensors, or enzymatic catalysis systems where solvent toxicity would denature active biologicals.
Choline lactate uniquely serves as both a dispersing solvent and a reaction promoter for the functionalization of cellulose nanocrystals (CNCs). Unlike conventional organic solvent systems that require external catalysts to drive silanization, choline lactate facilitates the coupling of silane agents to CNCs without any added catalyst, while preventing the dissolution or degradation of the nanocrystals [1].
| Evidence Dimension | Catalyst requirement for silanization |
| Target Compound Data | No external catalyst required |
| Comparator Or Baseline | Conventional organic solvents (Require external catalysts) |
| Quantified Difference | Elimination of catalyst addition step |
| Conditions | Surface functionalization of cellulose nanocrystals with silane coupling agents |
Simplifies synthetic workflows and reduces reagent costs and purification steps in nanomaterial manufacturing.
Because choline lactate is a liquid at processing temperatures, it is the optimal choice for directly plasticizing native starches and biopolymers, eliminating the need for solid choline chloride and secondary hydrogen bond donors [1].
For industrial biomass fractionation, choline lactate is preferred over halogenated ionic liquids because it yields higher purity lignin (>91%) with significantly lower carbohydrate contamination, streamlining downstream valorization [2].
In pharmaceutical and biocatalytic formulations, choline lactate replaces toxic imidazolium-based solvents to ensure the preservation of protein secondary structures and maintain cellular bioactivity during synthesis [3].
Choline lactate acts as a dual-purpose dispersant and reaction medium for the silanization of cellulose nanocrystals, allowing manufacturers to bypass the external catalyst requirements typical of conventional organic solvents [4].